(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(24-20(15)16)11-14-3-2-10-25-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNCFVWFPIWFP-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
The compound (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by a unique structure that includes a benzofuran core, hydroxy group, and a thiophene substituent, this compound has garnered attention for its diverse biological activities.
Molecular Structure
The molecular formula of the compound is . The structural features include:
- Benzofuran Core : Provides a scaffold for biological activity.
- Hydroxy Group : Often associated with increased solubility and potential for hydrogen bonding.
- Piperidine and Thiophene Substituents : Contribute to the pharmacological profile by interacting with biological targets.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Activity : The thiophene moiety is known for its antimicrobial properties, suggesting potential applications in treating infections.
- Antioxidant Activity : The presence of hydroxyl groups may enhance the compound's ability to scavenge free radicals.
Mechanistic Studies
Mechanistic studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may influence various signaling pathways and enzyme activities:
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Serotonin Receptors | Agonist/Antagonist | Modulation of mood |
| Enzymatic Pathways | Inhibition | Reduction of oxidative stress |
| Bacterial Membranes | Disruption | Antimicrobial action |
Synthesis and Testing
Various synthesis methods have been employed to produce this compound, often involving multi-step organic synthesis strategies. For example, reactions involving piperidine derivatives have been explored to enhance biological activity.
In vitro studies have shown that the compound exhibits significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent. Notably, a study demonstrated that derivatives of similar structures showed selective cytotoxicity against tumorigenic cell lines, which could be extrapolated to this compound.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylpiperidine Derivatives | Piperidine ring | Antidepressant effects |
| Thiophene Derivatives | Thiophene ring | Antimicrobial properties |
| Benzofuran Compounds | Benzofuran core | Antioxidant activity |
The combination of functional groups in this compound may offer synergistic effects not observed in other compounds, enhancing its pharmacological profile.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its therapeutic potential due to its structural similarity to known bioactive compounds. Research indicates that derivatives of benzofuran exhibit antimicrobial , anti-inflammatory , and anticancer properties. Studies focus on the compound's ability to interact with specific biological targets such as enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Research has shown that compounds with similar structures often demonstrate various biological activities:
- Antimicrobial Activity : The compound may inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : It could modulate inflammatory pathways, providing relief in conditions like arthritis.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.
Synthesis of Novel Compounds
As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules through various chemical reactions:
- Functionalization Reactions : The hydroxyl group can be modified to introduce different functional groups.
- Substitution Reactions : The benzofuran ring can undergo electrophilic substitution to yield derivatives with enhanced properties.
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of (2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(thiophen-2-yl)methylidene] on cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties against various bacterial strains. The compound displayed promising activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Industrial Applications
In addition to its research applications, this compound holds promise in industrial settings:
- Material Science : Its unique chemical properties may lead to advancements in polymer chemistry and materials development.
- Catalysis : The compound's structure could serve as a catalyst in organic reactions, enhancing efficiency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
This compound () shares the benzofuran-3-one core but differs in substituents:
- Position 2 : A 3-fluorophenylmethylidene group replaces the thiophen-2-ylmethylidene moiety.
- Position 6: A 2-methylprop-2-enoxy group substitutes the hydroxy and 4-methylpiperidinylmethyl functionalities.
Structural and Functional Implications:
Electronic Effects :
- In contrast, the 3-fluorophenyl group in the analog introduces electron-withdrawing effects, which may alter binding affinity or metabolic stability .
Solubility and Bioavailability :
- The hydroxy and piperidine groups in the target compound likely improve aqueous solubility and membrane permeability via H-bonding and basicity.
Pharmacological Potential:
Research Findings and Limitations
- Spectroscopic Characterization : While highlights NMR and UV methods for elucidating benzofuran derivatives, similar techniques would be critical for confirming the target compound’s (2Z)-configuration and substituent positions .
Preparation Methods
One-Pot Heteroannulation Strategy
A one-pot approach using benzoquinone (BQ) and thiophene-2-carbaldehyde under acidic conditions (H₂SO₄, reflux) has been explored for analogous benzofurans. While this method reduces step count, regioselectivity challenges arise due to competing side reactions.
Transition Metal-Catalyzed Approaches
Rhodium-catalyzed C–H activation offers a route to functionalize the benzofuran core directly. However, compatibility issues with the thiophene moiety limit its applicability here.
Challenges and Optimization Opportunities
-
Thiophene Reactivity : The electron-rich thiophene ring may undergo undesired sulfonation during acidic steps, necessitating protective groups (e.g., silyl ethers).
-
Piperidine Stability : 4-Methylpiperidine’s volatility requires careful temperature control during Mannich reactions.
Industrial-Scale Considerations
Q & A
Q. What spectroscopic methods are critical for confirming the Z-configuration of the benzylidene group in this compound?
The Z-configuration of the benzylidene group can be confirmed using nuclear Overhauser effect (NOE) experiments in NMR spectroscopy. For example, cross-peaks between the thiophenyl protons and the benzofuran core in NOESY spectra indicate spatial proximity, consistent with the Z-isomer. X-ray crystallography is also definitive, as seen in structurally analogous benzofuran derivatives resolved via single-crystal diffraction .
Q. What are the foundational synthetic routes for preparing this benzofuran-3-one derivative?
A typical multi-step synthesis involves:
- Step 1: Condensation of a substituted benzofuran-3-one precursor with thiophene-2-carbaldehyde under basic conditions to form the benzylidene group.
- Step 2: Introduction of the 4-methylpiperidinylmethyl moiety via Mannich reaction or nucleophilic substitution, using formaldehyde and 4-methylpiperidine. Reaction monitoring via TLC and intermediate purification by column chromatography are essential to minimize byproducts .
Q. How can functional groups (e.g., hydroxyl, piperidinylmethyl) be characterized in this compound?
- Hydroxyl group: IR spectroscopy (broad ~3200–3500 cm⁻¹ stretch) and pH-dependent solubility shifts.
- Piperidinylmethyl group: ¹H NMR signals for piperidine protons (δ 1.2–2.8 ppm, multiplet) and methyl group (δ 1.0–1.2 ppm, singlet). Comparative analysis with analogs lacking these groups can validate assignments .
Q. What stability challenges arise during storage of this compound, and how are they addressed?
The compound’s hydroxyl group may oxidize under ambient conditions. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) coupled with HPLC purity checks are recommended. Storage under inert gas (N₂/Ar) at –20°C in amber vials mitigates degradation .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved during structural validation?
Discrepancies may arise from dynamic effects (e.g., rotational barriers in the piperidinylmethyl group). Variable-temperature NMR can reveal conformational averaging. For example, cooling the sample to –40°C may split broad peaks into distinct signals. Complementary DFT calculations of spin-spin coupling constants can also resolve ambiguities .
Q. What strategies optimize the yield of the Mannich reaction step in the synthesis?
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine.
- Catalysis: Lewis acids like ZnCl₂ accelerate iminium ion formation.
- Stoichiometry: A 1.2:1 molar ratio of formaldehyde to benzofuran precursor minimizes unreacted intermediates. Reaction progress should be tracked via LC-MS to identify quenching points .
Q. How do steric and electronic effects of the 4-methylpiperidinyl group influence biological activity?
Computational docking studies (e.g., AutoDock Vina) can model interactions with target proteins. The methyl group on piperidine may enhance lipophilicity, improving membrane permeability, while the piperidinyl nitrogen’s basicity could facilitate hydrogen bonding. Comparative assays with analogs (e.g., unsubstituted piperidine) are critical for structure-activity relationship (SAR) analysis .
Q. What methodologies are used to analyze metabolic pathways of this compound in vitro?
- Phase I metabolism: Incubation with liver microsomes (e.g., human CYP450 isoforms) and LC-HRMS to identify hydroxylated or demethylated metabolites.
- Phase II metabolism: Glucuronidation/sulfation assays with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes. Stable isotope labeling (e.g., ¹³C) aids in tracking metabolic intermediates .
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes.
- Prodrug derivatization: Esterification of the hydroxyl group to enhance lipophilicity, followed by enzymatic cleavage in vivo. Solubility parameters (logP, Hansen solubility) should guide formulation .
Q. What experimental designs address contradictory bioactivity results across cell lines?
- Dose-response normalization: Account for differences in cell membrane permeability (e.g., P-glycoprotein expression).
- Pathway inhibition: Use specific kinase inhibitors (e.g., MAPK/ERK inhibitors) to isolate mechanism-driven effects.
Transcriptomic profiling (RNA-seq) can identify cell line-specific signaling cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
